molecular formula C7H6N2O B13023334 Furo[3,2-B]pyridin-5-amine CAS No. 1026709-93-2

Furo[3,2-B]pyridin-5-amine

Cat. No.: B13023334
CAS No.: 1026709-93-2
M. Wt: 134.14 g/mol
InChI Key: XIBMUFPRAWVVLC-UHFFFAOYSA-N
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Description

Furo[3,2-B]pyridin-5-amine is a heterocyclic compound with the molecular formula C7H6N2O. It is a fused pyridine derivative, which means it contains a pyridine ring fused with another ring, in this case, a furan ring. This compound is of significant interest in medicinal chemistry due to its versatile pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Furo[3,2-B]pyridin-5-amine can be synthesized through various synthetic routes. One common method involves the reaction of nicotinonitrile with sodium ethoxide in ethanol, followed by sequential cyclizations and functional modifications . Another method includes the annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Furo[3,2-B]pyridin-5-amine undergoes various types of chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can result in various substituted derivatives of this compound.

Scientific Research Applications

Furo[3,2-B]pyridin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Furo[3,2-B]pyridin-5-amine involves its interaction with various molecular targets and pathways. Molecular docking studies have shown that it binds strongly to serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . This binding disrupts key cellular signaling pathways, leading to its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furo[3,2-B]pyridin-5-amine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Its strong binding affinity to multiple molecular targets makes it a promising candidate for further development in medicinal chemistry.

Properties

CAS No.

1026709-93-2

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

furo[3,2-b]pyridin-5-amine

InChI

InChI=1S/C7H6N2O/c8-7-2-1-6-5(9-7)3-4-10-6/h1-4H,(H2,8,9)

InChI Key

XIBMUFPRAWVVLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1OC=C2)N

Origin of Product

United States

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